molecular formula C13H25NO5S B13681021 (3-(Tert-butoxycarbonylamino)cyclohexyl)methyl methanesulfonate

(3-(Tert-butoxycarbonylamino)cyclohexyl)methyl methanesulfonate

Cat. No.: B13681021
M. Wt: 307.41 g/mol
InChI Key: IMITXFKSBZSULB-UHFFFAOYSA-N
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Description

[(1S,3R)-3-(Boc-amino)cyclohexyl]methyl Methanesulfonate is a chemical compound that features a Boc-protected amino group attached to a cyclohexyl ring, which is further linked to a methanesulfonate group. This compound is often used in organic synthesis, particularly in the field of peptide synthesis, due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,3R)-3-(Boc-amino)cyclohexyl]methyl Methanesulfonate typically involves the protection of the amino group with a Boc (tert-butoxycarbonyl) group, followed by the introduction of the methanesulfonate group. The general steps are as follows:

    Protection of the Amino Group: The amino group of the cyclohexylamine is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane.

    Introduction of the Methanesulfonate Group: The Boc-protected amino compound is then reacted with methanesulfonyl chloride (mesyl chloride) in the presence of a base such as pyridine to introduce the methanesulfonate group.

Industrial Production Methods

Industrial production of [(1S,3R)-3-(Boc-amino)cyclohexyl]methyl Methanesulfonate follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

[(1S,3R)-3-(Boc-amino)cyclohexyl]methyl Methanesulfonate undergoes several types of chemical reactions, including:

    Substitution Reactions: The methanesulfonate group can be substituted by various nucleophiles, leading to the formation of different derivatives.

    Deprotection Reactions: The Boc group can be removed under acidic conditions, revealing the free amino group.

Common Reagents and Conditions

    Substitution Reactions: Common nucleophiles include amines, alcohols, and thiols. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild acidic conditions.

Major Products Formed

    Substitution Reactions: Depending on the nucleophile used, products can include various substituted cyclohexyl derivatives.

    Deprotection Reactions: The major product is the free amino compound, which can be further functionalized.

Scientific Research Applications

[(1S,3R)-3-(Boc-amino)cyclohexyl]methyl Methanesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of peptides and other bioactive compounds.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to form stable intermediates.

    Medicine: It is explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals, where its stability and reactivity are advantageous.

Mechanism of Action

The mechanism of action of [(1S,3R)-3-(Boc-amino)cyclohexyl]methyl Methanesulfonate involves its ability to act as a protecting group for amino functions. The Boc group stabilizes the amino group, preventing unwanted reactions during synthesis. Upon deprotection, the free amino group can participate in various biochemical processes, including enzyme catalysis and receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • (1S,3R)-3-(Boc-amino)cyclopentanecarboxylic acid
  • (S)-2-(Boc-amino)-3-phenyl-1-propanol
  • cis-4-(Boc-amino)cyclohexylacetic acid

Uniqueness

[(1S,3R)-3-(Boc-amino)cyclohexyl]methyl Methanesulfonate is unique due to its combination of a Boc-protected amino group and a methanesulfonate group. This dual functionality allows for versatile applications in organic synthesis, particularly in the preparation of complex molecules where selective protection and deprotection of functional groups are crucial.

Properties

Molecular Formula

C13H25NO5S

Molecular Weight

307.41 g/mol

IUPAC Name

[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]methyl methanesulfonate

InChI

InChI=1S/C13H25NO5S/c1-13(2,3)19-12(15)14-11-7-5-6-10(8-11)9-18-20(4,16)17/h10-11H,5-9H2,1-4H3,(H,14,15)

InChI Key

IMITXFKSBZSULB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)COS(=O)(=O)C

Origin of Product

United States

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